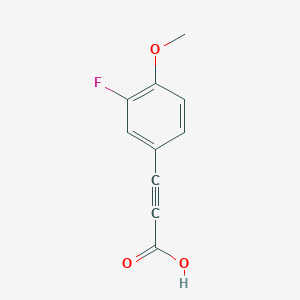

(3-Fluoro-4-methoxy-phenyl)-propynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPIWKDLBCPGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Fluoro 4 Methoxy Phenyl Propynoic Acid

Reactions Involving the Propynoic Acid Moiety

The propynoic acid moiety is the central hub of reactivity in (3-Fluoro-4-methoxy-phenyl)-propynoic acid, offering two primary sites for chemical transformation: the alkyne triple bond and the carboxylic acid group.

Functionalization of the Alkyne Triple Bond

The carbon-carbon triple bond of the propynoic acid is a versatile functional group, amenable to a variety of addition and cyclization reactions.

The addition of hydrogen halides (hydrohalogenation) and halogens (halogenation) to the alkyne can lead to the formation of vinyl halides and dihaloalkenes, respectively. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity can be inferred from general principles and studies on related propiolic acid derivatives.

Hydrohalogenation: The reaction of an arylpropynoic acid with a hydrogen halide (HX, where X = Cl, Br, I) is expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom of the alkyne that is further from the electron-withdrawing carboxylic acid group (the β-carbon) and the halide adding to the carbon atom adjacent to the aromatic ring (the α-carbon). This regioselectivity is driven by the formation of the more stable vinyl cation intermediate, which is stabilized by resonance with the phenyl ring. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can further stabilize this cation, potentially accelerating the reaction. Conversely, the electron-withdrawing fluorine atom may have a modest deactivating effect. Radical hydrohalogenation, typically initiated by peroxides for HBr, would lead to the anti-Markovnikov product.

Halogenation: The addition of halogens (X₂, where X = Cl₂, Br₂) across the triple bond typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition products. The initial addition would form a dihaloalkene. The stereochemistry of the product can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

A representative example of a metal-catalyzed hydrohalogenation of alkenes using an iron catalyst has been reported, offering a milder alternative to traditional methods using mineral acids and broadening the functional group tolerance. nih.gov

Table 1: Hypothetical Products of Hydrohalogenation and Halogenation of this compound

| Reagent | Expected Major Product | Reaction Type |

|---|---|---|

| HCl | (Z)-3-Chloro-3-(3-fluoro-4-methoxyphenyl)acrylic acid | Electrophilic Addition (Markovnikov) |

| HBr | (Z)-3-Bromo-3-(3-fluoro-4-methoxyphenyl)acrylic acid | Electrophilic Addition (Markovnikov) |

| HBr, Peroxides | (E)-2-Bromo-3-(3-fluoro-4-methoxyphenyl)acrylic acid | Radical Addition (Anti-Markovnikov) |

The alkyne functionality of this compound is a prime candidate for various cycloaddition reactions, enabling the construction of diverse ring systems.

[2+1] Cycloaddition: Reactions with carbenes or carbenoids can lead to the formation of cyclopropene (B1174273) derivatives. The regioselectivity of this addition would be influenced by the electronic nature of the carbene and the substituents on the propynoic acid.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a powerful tool for synthesizing cyclobutene (B1205218) and cyclobutane (B1203170) derivatives. orgsyn.org The reaction of this compound with an alkene under photochemical conditions could potentially yield cyclobutene-containing carboxylic acids. The regiochemistry and stereochemistry of these reactions are often governed by the stability of the diradical intermediates. orgsyn.org Lewis acid catalysis has also been shown to promote selective [2+2] cycloadditions between aryl alkynes and acrylates.

[2+3] Cycloaddition (Huisgen Cycloaddition): The 1,3-dipolar cycloaddition of azides to alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry. organic-chemistry.org The reaction of this compound with an organic azide, often catalyzed by copper(I), would be expected to produce a substituted triazole with high regioselectivity. The resulting triazole-containing aromatic carboxylic acid could be of interest in medicinal chemistry and materials science.

Table 2: Potential Cycloaddition Products of this compound

| Reaction Type | Reagent Example | Potential Product Core Structure |

|---|---|---|

| [2+1] | Dichlorocarbene (:CCl₂) | Dichlorocyclopropenyl |

| [2+2] | Ethylene (hν) | Cyclobutenyl |

Transition metal catalysts offer a wide array of transformations for alkynes, often proceeding with high selectivity and under mild conditions.

Hydrofunctionalizations: Metal catalysts can facilitate the addition of various H-E bonds across the triple bond. This includes hydrosilylation, hydroboration, and hydroamination, which would install silyl (B83357), boryl, and amino groups, respectively, onto the carbon chain. The regioselectivity of these additions is highly dependent on the choice of metal catalyst and ligands.

Cyclizations: Intramolecular cyclization of derivatives of this compound can lead to the formation of various heterocyclic and carbocyclic systems. For instance, palladium-catalyzed intramolecular hydroarylation of related C-C triple bonds can produce coumarins and quinolinones. acs.org The presence of the methoxy group on the phenyl ring could potentially participate in such cyclization reactions, for example, through demethylation followed by annulation. acs.org

Research has also demonstrated the palladium-catalyzed synthesis of coumarins from 2-methoxy benzoyl chlorides and alkynes, highlighting the utility of related starting materials in building complex scaffolds. acs.org

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for derivatization, primarily through reactions at the carbonyl carbon.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. orgsyn.org However, for substrates that may be sensitive to strong acids, milder methods are preferred. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters under neutral conditions. organic-chemistry.orgorganic-chemistry.org This method is particularly useful for coupling sterically hindered alcohols. organic-chemistry.org

Table 3: Representative Esterification Conditions for Carboxylic Acids

| Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Alcohol, cat. H₂SO₄ | Heat |

Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine in the presence of a coupling agent. A wide variety of coupling reagents are available to facilitate this transformation, which is fundamental in peptide synthesis. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation with minimal side reactions. peptide.combachem.com The general procedure involves activating the carboxylic acid with the coupling agent, followed by the addition of the amine. This method is known for its high yields and broad substrate scope. peptide.com

Table 4: Common Coupling Agents for Amidation

| Coupling Agent | Full Name |

|---|---|

| DCC | Dicyclohexylcarbodiimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation for carboxylic acids. researchgate.net For arylpropiolic acids like this compound, this reaction often proceeds under conditions that facilitate coupling to other molecules, rather than simple replacement of the carboxyl group with hydrogen. These reactions are synthetically valuable as they form new carbon-carbon and carbon-heteroatom bonds.

Transition-metal catalysis is a prominent strategy for the decarboxylative coupling of alkynyl carboxylic acids. ebyu.edu.tr These reactions can be broadly categorized into two main pathways: the cross-coupling of organometallic species formed after decarboxylation, and oxidant-triggered radical coupling reactions. acs.org For instance, a practical and environmentally friendly method involves the dioxygen-triggered decarboxylative oxysulfonylation between arylpropiolic acids and sodium sulfinates. This reaction, which proceeds through a radical mechanism, yields β-ketosulfones under mild, catalyst-free conditions. acs.org

Another significant pathway is the decarboxylative coupling with aryl halides, which can be catalyzed by metals like palladium or silver. ebyu.edu.trsigmaaldrich.com These reactions produce unsymmetrical diarylalkynes, though the formation of symmetrical diarylalkynes as byproducts can sometimes occur. ebyu.edu.tr The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For example, silver-decorated graphene oxide has been used as a catalyst for the decarboxylative addition of arylpropiolic acids to sodium azide. ebyu.edu.tr When heated with water to 120 °C, the parent compound, phenylpropiolic acid, undergoes decarboxylation to yield phenylacetylene. wikipedia.org

Reduction and Oxidation of the Carboxylic Acid Functionality

The carboxylic acid functional group, in conjunction with the adjacent alkyne, is susceptible to both reduction and oxidation.

Reduction: The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comchemistrysteps.commasterorganicchemistry.com Unlike the milder sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is strong enough to reduce carboxylic acids, esters, and other derivatives. masterorganicchemistry.comwizeprep.com The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. chemistrysteps.comwizeprep.com For arylpropiolic acids specifically, reduction can also affect the alkyne triple bond. Using zinc and acetic acid, phenylpropiolic acid is reduced to cinnamic acid (C₆H₅CH=CHCO₂H), indicating a selective reduction of the alkyne to an alkene. wikipedia.org A more complete reduction using sodium amalgam reduces it further to hydrocinnamic acid (C₆H₅CH₂CH₂CO₂H), where both the alkyne and the carboxylic acid have been reduced. wikipedia.org

Oxidation: The propiolic acid moiety can undergo oxidative cleavage. Vigorous oxidation of phenylpropiolic acid with reagents like chromic acid results in the formation of benzoic acid, cleaving the bond between the aromatic ring and the propynoic acid chain. wikipedia.org Ketones are generally oxidized under more vigorous conditions than aldehydes, requiring strong oxidizing agents and elevated temperatures. iupac.org

Transformations of the Substituted Aromatic Ring

The substituted aromatic ring offers two primary sites for transformation: the fluorine atom and the methoxy group.

Reactions at the Fluorine Atom

Nucleophilic Aromatic Substitution of Fluorine

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the propiolic acid group is electron-withdrawing, which can activate the ring for such a reaction.

Studies on related fluoroaromatic systems demonstrate this principle. For example, in di- and tri-fluorine-substituted benzaldehydes, the fluorine atom at the para position can be competitively replaced by a methoxy group when the reaction is conducted in methanol (B129727), a source of the methoxide (B1231860) nucleophile. ebyu.edu.tr However, this substitution is not observed in mono-fluorinated systems under the same conditions, indicating that the ring requires significant activation from multiple electron-withdrawing substituents for the substitution to occur readily. ebyu.edu.tr

| Factor | Influence on Reaction Rate | Reason | Reference |

|---|---|---|---|

| Leaving Group (F vs. Cl, Br, I) | F > Cl > Br > I | Fluorine's high electronegativity stabilizes the rate-determining Meisenheimer complex intermediate via the inductive effect. | masterorganicchemistry.com |

| Electron-Withdrawing Groups (e.g., -NO₂, -C≡CCOOH) | Increases Rate | Stabilize the negative charge of the Meisenheimer complex through resonance and induction. | wikipedia.orglibretexts.org |

| Position of Withdrawing Group | Activation is strongest from ortho/para positions | Allows for direct delocalization of the negative charge onto the activating group. | libretexts.org |

| Nucleophile Strength | Stronger nucleophiles generally increase the rate | The reaction involves the attack of a nucleophile in the rate-determining step. | wikipedia.org |

Catalytic C-F Bond Activation and Defluorination Strategies

The strength of the carbon-fluorine bond makes its cleavage challenging, but several catalytic strategies have been developed. These methods, known as hydrodefluorination (HDF), typically employ transition metal complexes. Homogeneous catalysis using nickel(0) compounds, for instance, has been shown to effectively achieve HDF of fluoroaromatics. acs.org These reactions can be performed under thermal conditions, with the catalyst precursor often formed in situ. acs.org

Other catalytic systems for C-F bond activation include those based on rhodium and diiron phthalocyanine (B1677752) complexes. acs.org The latter has been used for the oxidative defluorination of perfluorinated aromatics using hydrogen peroxide as the oxidant under mild conditions. acs.org Extremely Lewis acidic silyl cations, stabilized by weakly coordinating carborane anions, have also been demonstrated to catalyze the hydrodefluorination of fluoroalkyl groups. nih.gov These diverse catalytic approaches highlight the ongoing development of methods to selectively transform robust C-F bonds, which could be applicable to this compound for targeted defluorination.

Reactions at the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage on the aromatic ring. The most common transformation for aryl alkyl ethers is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgucalgary.cayoutube.com This reaction is an acid-catalyzed nucleophilic substitution.

Oxidation of the Methoxy Group

The methoxy group (-OCH3) on the aromatic ring is susceptible to oxidation, a reaction that can be influenced by the choice of oxidizing agent and reaction conditions. The oxidation of methoxy groups on aromatic compounds can proceed through various mechanisms. For instance, the oxidation of microcystins, which contain a methoxy group, by permanganate-periodate is believed to proceed in a manner similar to the oxidation of alkenes by permanganate (B83412). doi.org This involves an initial attack by permanganate on the double bonds to form a cyclic hypomanganate ester, which is then hydrolyzed. doi.org In the context of lignin (B12514952), a complex polymer rich in methoxylated phenylpropanoid units, strong oxidation systems can be employed to break down the aromatic rings and produce low-carbon acids. mdpi.com The specific products formed depend on the oxidants and catalysts used. mdpi.com

Electrochemical methods also offer a pathway for the oxidation of methoxy-substituted aromatic compounds. The electrochemical oxidation of polycyclic aromatic phenols in the presence of methanol as a nucleophile leads to the formation of quinones. nih.gov This process is thought to involve the formation of a phenoxonium ion. nih.gov

Demethylation Strategies for Hydroxy-Substituted Derivatives

The conversion of the methoxy group to a hydroxyl group, known as demethylation, is a critical transformation for producing hydroxy-substituted derivatives. A variety of reagents can be employed for the demethylation of phenolic ethers, including boron tribromide (BBr3), pyridinium (B92312) chloride (pyridine-HCl), and aluminum chloride (AlCl3). google.com A novel process for the regioselective demethylation of the p-methoxy group in phenolic esters and diaryl ketones utilizes a Lewis acid in an organic solvent. google.com This method is noted for being simple, economical, selective, and high-yielding. google.com

Computational studies have shed light on the mechanism of demethylation. For instance, in the case of 4-methoxy acetophenone, the demethylation process is found to be energetically demanding. acs.org A chemoselective demethylation protocol has been successfully applied in the synthesis of a 5-lipoxygenase activating protein (FLAP) inhibitor, highlighting the practical utility of selective demethylation in complex syntheses. acs.org

Biochemical and Catalytic Transformations of Methoxylated Aromatic Compounds

Methoxylated aromatic compounds are widespread in nature, notably as components of lignin. rjraap.comresearchgate.net Microorganisms have evolved diverse biochemical pathways to metabolize these compounds. Anaerobic microorganisms, for example, can transform methoxylated aromatic compounds through various mechanisms, and this process is thought to play a significant role in the global carbon cycle. rjraap.comresearchgate.net The genomes of many prokaryotes that anaerobically degrade these compounds contain genes for O-demethylases, which are key enzymes in this process. rjraap.comresearchgate.net

In aerobic bacteria, three main strategies for aromatic O-demethylation have been identified: the use of Rieske oxygenases, cytochrome P450 monooxygenases, and tetrahydrofolate-dependent mechanisms. port.ac.uk For instance, the bacterium Rhodococcus jostii RHA1 can catabolize major aromatic products in a methylated lignin stream, including p-methoxybenzoate. nih.govasm.org The catabolism of these compounds often converges at a central intermediate, protocatechuate, which then enters central metabolic pathways. asm.orgoup.com

Human cytochrome P450 enzymes are also capable of oxidizing methoxylated flavonoids, primarily through O-demethylation. nih.gov

Electrophilic Aromatic Substitution and Directed Functionalization on the (3-Fluoro-4-methoxy-phenyl) Ring

The substitution pattern on the aromatic ring of this compound, with a fluorine atom at the 3-position and a methoxy group at the 4-position, directs the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director.

The general mechanism for electrophilic aromatic substitution involves an initial attack of the electrophile on the π electrons of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion. byjus.commakingmolecules.com This is followed by deprotonation to restore aromaticity. byjus.commakingmolecules.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.comlibretexts.org

The directing effects of the substituents are crucial. The activating methoxy group, with its lone pair of electrons, can donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com Conversely, the electronegative fluorine atom withdraws electron density, deactivating the ring. youtube.com In cases of competing directing effects, the activating group generally exerts stronger control.

Recent advances have focused on transition metal-catalyzed C–H functionalization, which offers a powerful tool for the selective modification of fluoroarenes. acs.orgresearchgate.net The C–H bonds ortho to fluorine substituents exhibit enhanced reactivity with metal centers, enabling direct functionalization at these positions. researchgate.net

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups in this compound—the carboxylic acid, the alkyne, and the substituted aromatic ring—presents challenges and opportunities in terms of chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another.

Achieving high selectivity is paramount in the synthesis of complex molecules. For instance, in multicomponent reactions, the reaction pathway and the resulting products can often be controlled by carefully choosing the reaction parameters. researchgate.net In the context of molecules with multiple potential reaction sites, such as alkenes, the regioselectivity of a reaction determines which isomer is formed as the major product. youtube.com The stability of the intermediate carbocation is often a key factor in determining the outcome of such reactions. youtube.com

In the case of this compound, a reaction could potentially target the carboxylic acid (e.g., esterification), the alkyne (e.g., addition reactions), or the aromatic ring (e.g., electrophilic substitution). The choice of reagents and reaction conditions will determine which of these transformations occurs preferentially.

Mechanistic Investigations of Reactions Involving 3 Fluoro 4 Methoxy Phenyl Propynoic Acid

Elucidation of Reaction Pathways and Intermediates

The functionalization of (3-Fluoro-4-methoxy-phenyl)-propynoic acid can proceed through a variety of reaction pathways, the nature of which is dictated by the reagents, catalysts, and conditions employed. Understanding these pathways requires detailed mechanistic studies, including the analysis of transition states and the direct or indirect observation of fleeting intermediates.

The elucidation of reaction mechanisms for complex organic transformations heavily relies on understanding the structure and energetics of the corresponding transition states. For reactions involving this compound, transition state analysis provides critical insights into the factors governing reaction rates and selectivity.

In transition-metal-catalyzed reactions, such as hydroarylation or hydrosilylation, the geometry of the transition state is paramount. For instance, in palladium-catalyzed hydroarylation of alkynes, a syn-stereoselective outcome implies a concerted carbometalation of the alkyne with an Ar-Pd(II) species. acs.org Computational modeling of such transition states for this compound would analyze the orientation of the substituted phenyl ring relative to the palladium center and the incoming nucleophile. Similarly, certain ruthenium-catalyzed hydrosilylation reactions are proposed to proceed through a four-membered transition state involving the catalyst, the alkyne, and the organosilane. rsc.org

Geometric and electronic models are crucial for this analysis. The analysis of molecular electrostatic potential surfaces can be a powerful tool for comparing the charge distribution of a proposed transition state with that of stable substrate analogues or inhibitors. nih.gov For a molecule like this compound, with its polarized aromatic ring and acidic proton, the transition state in many reactions is expected to feature significant charge separation or delocalization. For example, in electrophilic additions, the transition state would involve the formation of a high-energy, charged intermediate, and its stability would be directly influenced by the electronic properties of the fluoro and methoxy (B1213986) substituents. nih.gov In organometallic reactions, conformational analysis models that consider the steric bulk of ligands around the metal center are used to predict the most stable transition state geometry and, consequently, the stereochemical outcome of the reaction. researchgate.net

The reactions of alkynes are characterized by a diverse array of possible reactive intermediates. The specific intermediate formed from this compound is highly dependent on the reaction conditions.

Carbocations: In electrophilic addition reactions, such as the addition of hydrogen halides (HX), the protonation of the alkyne triple bond leads to the formation of a vinyl carbocation. libretexts.org The presence of the phenyl group adjacent to the triple bond can stabilize this intermediate through resonance. msu.edu While vinyl cations are generally less stable than their alkyl counterparts, the benzylic position offers significant stabilization, making this a plausible intermediate. libretexts.org

Radicals: The functionalization of alkynes can be achieved through radical pathways, particularly under photoredox catalysis. nih.gov Single-electron oxidation of the alkyne can generate a high-energy vinyl cation radical intermediate. nih.gov This species can then be trapped by a nucleophile to afford a functionalized product. Alternatively, reduction reactions, such as dissolving metal reductions, can proceed through a radical anion which is subsequently protonated to yield a vinylic radical intermediate. youtube.com

Organometallic Species: Transition-metal catalysis is a cornerstone of modern alkyne chemistry, and these reactions inherently involve organometallic intermediates. For this compound, reactions like cross-coupling, cyclization, or addition would involve species where the alkyne is coordinated to a metal center. acs.org Common intermediates include alkenyl-nickel acs.orgthieme-connect.de or alkenyl-palladium species formed after the migratory insertion of the alkyne into a metal-hydride or metal-aryl bond. The subsequent reactivity of these organometallic intermediates dictates the final product structure.

Carbanions: The terminal proton of a propynoic acid is acidic and can be removed by a sufficiently strong base, such as sodium amide, to form a nucleophilic acetylide anion. msu.eduucalgary.ca This carbanion is a powerful nucleophile capable of participating in substitution and addition reactions. ucalgary.calibretexts.org In the presence of strong bases, isomerization can also occur via allenic carbanion intermediates. msu.edulibretexts.org

A summary of potential intermediates is presented below.

Table 1: Potential Reaction Intermediates of this compound| Intermediate Type | Generating Reaction Type | Key Characteristics |

|---|---|---|

| Vinyl Carbocation | Electrophilic Addition (e.g., + HBr) | Stabilized by the adjacent phenyl ring; leads to Markovnikov products. libretexts.orgmsu.edu |

| Vinyl Radical Cation | Photoredox Catalysis (Oxidative) | High-energy species formed by single-electron transfer; trapped by nucleophiles. nih.gov |

| Vinylic Radical | Reduction (e.g., Na/NH₃) | Formed by addition of an electron and a proton; intermediate in alkyne reduction. youtube.com |

| Alkenyl-Metal Complex | Transition-Metal Catalysis | Formed by insertion of the alkyne into a metal-ligand bond (e.g., Pd, Ni, Cu). acs.orgthieme-connect.de |

| Acetylide Anion | Deprotonation (Strong Base) | Powerful carbon nucleophile used in C-C bond formation. msu.eduucalgary.ca |

| Allenic Carbanion | Isomerization (Strong Base) | Can lead to rearrangement of the triple bond position. libretexts.org |

Catalysts are fundamental to controlling the outcome of reactions involving this compound, offering pathways to products that are otherwise inaccessible. The choice of catalyst and associated ligands is the primary tool for directing regio-, stereo-, and chemoselectivity.

Transition metal catalysts, particularly those based on palladium, nickel, copper, and ruthenium, are widely used for alkyne functionalization. acs.orgrsc.orgacs.org The catalyst system can dictate the stereochemical outcome of addition reactions. For example, semi-hydrogenation of an alkyne can yield either the Z-alkene or the E-alkene with high selectivity, depending entirely on the catalyst chosen. rsc.org Similarly, nickel-catalyzed functionalizations can be tuned to favor anti-selective additions through mechanisms involving the isomerization of alkenylnickel intermediates, a process influenced by the ligand sphere. thieme-connect.de

In carboboration reactions, copper catalysts paired with specific N-heterocyclic carbene (NHC) ligands can achieve excellent control over regioselectivity (e.g., placing the boron at the internal vs. terminal carbon) and enantioselectivity in the formation of chiral products. acs.org For reactions involving the aromatic ring, directing groups can be employed to guide a catalyst to a specific C-H bond, ensuring regioselective functionalization. acs.org

Beyond traditional transition metals, organic photoredox catalysts have emerged as powerful tools. Potent acridinium-based dyes can catalyze the hydrofunctionalization of alkynes by enabling the formation of vinyl radical cation intermediates under mild conditions. nih.gov The efficiency and selectivity of these catalytic cycles often depend on a delicate interplay between the photoredox catalyst, additives, and solvents.

The following table summarizes the role of different catalytic systems in controlling selectivity in representative alkyne reactions.

Table 2: Influence of Catalysis on Reaction Selectivity for Alkynes

| Reaction Type | Catalyst System | Selectivity Controlled | Reference |

|---|---|---|---|

| Semi-Hydrogenation | Pd or Co-based catalysts with specific ligands | Stereoselectivity (E vs. Z alkene) | rsc.org |

| Allylboration | Copper with chiral NHC ligands | Regio-, Enantio-, and Z-Selectivity | acs.org |

| Hydroarylation | Palladium with a directing group | Regioselectivity | acs.org |

| Cyclization | Nickel-based catalysts | Stereoselectivity (anti-addition) | thieme-connect.de |

| Coumarin (B35378) Synthesis | Palladium with DPEPhos-type ligands | Reaction pathway and efficiency | acs.org |

| Hydrofunctionalization | Acridinium photoredox catalyst | Regioselectivity (anti-Markovnikov) | nih.gov |

Influence of Substituents on Reaction Mechanism and Reactivity

The fluorine and methoxy substituents on the phenyl ring of this compound are not mere spectators. Their electronic and steric properties profoundly influence the molecule's reactivity and can alter reaction mechanisms.

The reactivity of the aromatic ring and the propynoic acid moiety is modulated by the interplay of inductive and resonance effects from the fluoro and methoxy groups.

Fluorine (at C3, meta to the alkyne): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). From the meta position, its resonance effect (+R) is negligible. This strong -I effect deactivates the aromatic ring towards electrophilic substitution and lowers the electron density of the entire system. This can increase the acidity of the propynoic acid proton and make the alkyne less susceptible to electrophilic attack.

Methoxy Group (at C4, para to the alkyne): The methoxy group exhibits a dual nature. It is electron-withdrawing by induction (-I) but strongly electron-donating through resonance (+R) due to its oxygen lone pairs. From the para position, the +R effect dominates, donating significant electron density into the aromatic ring and the attached alkyne system. This effect activates the ring towards electrophilic substitution (directing ortho to the methoxy group) and increases the nucleophilicity of the alkyne.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Aromatic Ring |

|---|---|---|---|---|

| Fluorine | C3 (meta) | Strong | Negligible | Deactivating |

| Methoxy | C4 (para) | Moderate | Strong | Activating |

Steric effects arise from the spatial arrangement of atoms and can influence reaction rates, selectivity, and molecular conformation. wikipedia.org For this compound, both intramolecular and intermolecular steric interactions are relevant.

The fluorine and methoxy groups themselves are not exceptionally large, so steric hindrance originating directly from the substrate is minimal in many reactions. However, their presence can influence the preferred conformation of the molecule. Rotation around the single bond connecting the phenyl ring and the alkyne can be affected by interactions with a catalyst surface or bulky reagents. The preferred conformation will dictate which face of the alkyne is more accessible for attack, potentially influencing stereoselectivity.

More significantly, steric hindrance becomes a major factor in transition-metal-catalyzed reactions where the substrate must coordinate to a metal center bearing bulky ligands. researchgate.netnumberanalytics.com The approach of the this compound molecule to the catalyst's active site can be sterically controlled. For example, the methoxy group, although electronically activating, could sterically disfavor coordination geometries where it is forced into close proximity with a bulky phosphine (B1218219) ligand on the metal. This type of steric repulsion between the substrate and the catalyst's ligands is often exploited to control regioselectivity and enantioselectivity. wikipedia.org Therefore, while the intrinsic steric profile of the molecule is modest, its interaction with sterically demanding reaction partners is a critical aspect of reaction control.

Specific Ortho-Fluorine Effects in C-H Bond Activation and Other Transformations

The presence of a fluorine atom ortho to a carbon-hydrogen bond on an aromatic ring is known to exert significant electronic effects that can influence the reactivity of that C-H bond. This "ortho-fluorine effect" is a subject of considerable interest in the field of transition metal-catalyzed C-H functionalization. The high electronegativity of the fluorine atom can increase the acidity of the adjacent C-H bond, making it more susceptible to deprotonation or metalation by a transition metal catalyst. This enhanced acidity is a key factor in directing functionalization to the position ortho to the fluorine atom.

In the context of this compound, the fluorine at the C3 position would be expected to influence the reactivity of the C-H bond at the C2 position. In a hypothetical transition metal-catalyzed C-H activation reaction, it is plausible that the catalyst would preferentially interact with and cleave the C2-H bond due to the electronic influence of the adjacent fluorine. This directing effect could lead to regioselective transformations such as arylation, alkylation, or amination at this position.

It is important to note that while these effects are well-documented for a range of fluoroarenes, the interplay of the ortho-fluorine with the para-methoxy and the propiolic acid functional groups in this compound would introduce additional electronic and steric factors. The electron-donating methoxy group and the electron-withdrawing propiolic acid group would modulate the electron density of the aromatic ring and could either enhance or attenuate the directing effect of the fluorine atom. Without specific experimental data for this compound, any mechanistic proposal remains speculative.

Kinetic and Thermodynamic Considerations in Reaction Control

The principles of kinetic and thermodynamic control are fundamental to understanding the product distribution in chemical reactions where multiple outcomes are possible. While specific kinetic and thermodynamic data for reactions involving this compound are not available in the public domain, a general discussion of these concepts can illuminate how they might apply to its transformations.

In a reaction where this compound can form two or more different products (e.g., regioisomers from an addition to the alkyne or from a C-H functionalization), the product ratio can be governed by either kinetic or thermodynamic control.

Kinetic Control is typically observed under conditions of lower temperature and shorter reaction times. The major product formed under kinetic control is the one that is formed the fastest, meaning it has the lowest activation energy barrier. This product is not necessarily the most stable one. For instance, in a hypothetical electrophilic addition to the propiolic acid moiety, the initial protonation could lead to two different vinyl cation intermediates. The intermediate that is formed more rapidly would lead to the kinetic product.

The interplay between kinetic and thermodynamic control can be illustrated by considering a hypothetical cyclization reaction of this compound. Depending on the reaction conditions, it might be possible to form different ring structures. At a lower temperature, the reaction might favor the formation of a less stable, but more rapidly formed, product (kinetic product). By increasing the temperature, the reaction could become reversible, allowing for the eventual formation of the more stable, thermodynamically favored product.

The following table provides a hypothetical illustration of how reaction conditions could influence the product distribution in a reaction of this compound, assuming two possible products, A and B.

| Condition | Temperature | Reaction Time | Dominant Control | Major Product | Minor Product |

| 1 | Low | Short | Kinetic | Product A (Faster formation) | Product B |

| 2 | High | Long | Thermodynamic | Product B (More stable) | Product A |

This table is a generalized representation and is not based on experimental data for this compound.

Without experimental studies on this compound, it is not possible to provide specific kinetic parameters (e.g., rate constants, activation energies) or thermodynamic data (e.g., enthalpy and entropy of reaction). Such data would be crucial for definitively predicting and controlling the outcomes of its reactions.

Computational Chemistry and Spectroscopic Analysis in Research on 3 Fluoro 4 Methoxy Phenyl Propynoic Acid

Quantum Chemical Studies for Molecular Understanding

Quantum chemical studies provide deep insights into the behavior of (3-Fluoro-4-methoxy-phenyl)-propynoic acid at the atomic level. These computational approaches model the molecule's electronic structure to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the properties of this compound. By approximating the electron density of the molecule, DFT calculations can determine its most stable three-dimensional arrangement, a process known as structural optimization. This is crucial for understanding how the molecule will interact with other chemical species.

Additionally, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution across the molecule, highlighting electron-rich regions (in red) and electron-poor regions (in blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, and around the fluorine atom, indicating sites susceptible to electrophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Moderately low | Indicates potential for chemical reactivity and electron transfer. |

| Dipole Moment | Non-zero | Reflects the asymmetric distribution of charge due to the F and OCH₃ substituents. |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that provide highly accurate solutions to the electronic structure of molecules. Unlike DFT, which relies on approximations of the electron density, ab initio methods are derived directly from quantum mechanical principles without the use of empirical parameters.

These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are computationally more intensive than DFT. Consequently, they are often used to benchmark the results obtained from DFT for smaller molecules or to achieve very high accuracy for specific properties. For this compound, ab initio calculations could be employed to obtain a highly precise energy value or to verify the geometric parameters and vibrational frequencies predicted by DFT, ensuring the reliability of the computational model.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the potential for rotation around its single bonds, specifically the bond connecting the phenyl ring to the propynoic acid moiety and the C-O bond of the methoxy group. Conformational analysis is the systematic study of these different spatial arrangements (conformers) and their corresponding energies. nih.gov

By calculating the energy of the molecule as these bonds are rotated, an energy landscape map can be constructed. This map reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The global minimum on this landscape corresponds to the most stable, and therefore most abundant, conformation of the molecule at equilibrium. This information is critical, as the specific 3D shape of a molecule often dictates its biological activity and physical properties. For instance, intramolecular interactions, such as a potential weak hydrogen bond between the carboxylic proton and the fluorine atom, can influence conformational preference. beilstein-journals.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential experimental methods used to confirm the structure and probe the chemical environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation and Mechanistic Probes

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR: The proton NMR spectrum would provide key information. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons on the phenyl ring would appear as complex multiplets between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns influenced by the fluorine and methoxy substituents. The protons of the methoxy group (-OCH₃) would produce a sharp singlet, typically around 3.8-4.0 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum complements the proton data. Distinct signals would be expected for each unique carbon atom. The carbonyl carbon (C=O) of the carboxylic acid would be found far downfield (around 160-170 ppm). The two sp-hybridized carbons of the alkyne group would appear in the range of 75-95 ppm. The aromatic carbons would generate a series of signals between 110 and 160 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The methoxy carbon would resonate at approximately 55-60 ppm. chemicalbook.com

¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR is a highly valuable technique. A single signal would be observed for the fluorine atom. The coupling of this fluorine nucleus to adjacent protons (³JHF and ⁴JHF) in the ¹H NMR spectrum, and to adjacent carbons in the ¹³C NMR spectrum, provides definitive proof of its location on the aromatic ring and helps to assign the corresponding signals.

Table 2: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10 | broad singlet |

| ¹H | Aromatic (-C₆H₃) | 7.0 - 8.0 | multiplet |

| ¹H | Methoxy (-OCH₃) | ~3.9 | singlet |

| ¹³C | Carbonyl (-C =O) | 160 - 170 | singlet |

| ¹³C | Aromatic (-C ₆H₃) | 110 - 160 | multiple signals |

| ¹³C | Alkyne (-C ≡C -) | 75 - 95 | two singlets |

| ¹³C | Methoxy (-OC H₃) | 55 - 60 | singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. nih.govnih.govnist.gov

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C≡C triple bond stretch of the alkyne group would appear as a weak to medium absorption around 2200-2250 cm⁻¹. The C-F stretch would be visible as a strong band in the 1000-1100 cm⁻¹ region, while aromatic C-H and C=C stretching vibrations would appear at ~3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum for symmetrical alkynes, typically gives a strong signal in the Raman spectrum, making it particularly useful for identifying this functional group. The symmetric vibrations of the aromatic ring are also generally strong in Raman spectra.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |

| Carbonyl | C=O stretch | 1680 - 1720 | Strong | Medium |

| Alkyne | C≡C stretch | 2200 - 2250 | Weak - Medium | Strong |

| Aromatic | C=C stretch | 1500 - 1600 | Medium - Strong | Strong |

| Fluoroalkane | C-F stretch | 1000 - 1100 | Strong | Weak |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylpropiolic acid |

| Hartree-Fock |

| Møller-Plesset perturbation theory |

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Upon ionization in a mass spectrometer, this compound would generate a molecular ion peak ([M]+• or [M-H]-) corresponding to its exact molecular weight. High-resolution mass spectrometry would allow for the determination of the precise mass, enabling the confirmation of its elemental formula (C₁₀H₇FO₃).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, several key fragmentation pathways can be anticipated. The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for carboxylic acids. Another likely fragmentation is the cleavage of the C-C bond between the phenyl ring and the propynoic acid moiety. The stability of the resulting fragments, often influenced by the substituents on the aromatic ring, dictates the major fragmentation pathways.

Based on studies of similar compounds, the following table outlines the predicted major fragments for this compound.

| Predicted Fragment | Structure | m/z (mass-to-charge ratio) | Plausible Fragmentation Pathway |

| Molecular Ion [M]+• | C₁₀H₇FO₃ | 194.0379 | Ionization of the parent molecule |

| [M-COOH]+ | C₉H₆FO | 149.0403 | Decarboxylation |

| [M-C₃HO₂]+ | C₇H₆FO | 125.0403 | Cleavage of the propynoic acid side chain |

| [C₇H₆F]+ | C₇H₆F | 109.0454 | Loss of the methoxy group from the [C₇H₆FO]+ fragment |

Note: The m/z values are calculated based on the most common isotopes and are theoretical predictions.

Computational Modeling for Reaction Mechanism Validation

Computational chemistry offers a powerful lens through which to view and understand the intricate details of chemical reactions. For a molecule like this compound, computational modeling can validate proposed reaction mechanisms, especially in complex processes like transition metal-catalyzed reactions.

The synthesis of phenylpropynoic acids and their derivatives often involves transition metal catalysis, such as Sonogashira or other cross-coupling reactions. nih.gov Computational studies, typically employing density functional theory (DFT), are instrumental in elucidating the mechanisms of these catalytic cycles. acs.orgmdpi.com

For the synthesis of this compound, a plausible route would involve the coupling of a halo-aromatic precursor with a propargylic synthon, catalyzed by a palladium or copper complex. Computational modeling can be used to investigate the key steps of such a catalytic cycle:

Oxidative Addition: The initial step where the metal catalyst inserts into the carbon-halogen bond of the aromatic precursor.

Transmetalation: The transfer of the alkyne group from another metal (e.g., copper in the Sonogashira reaction) to the palladium center.

Reductive Elimination: The final step where the desired product is formed, and the catalyst is regenerated.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows researchers to identify the rate-determining step and understand the influence of ligands, solvents, and substituents on the reaction efficiency and selectivity.

The following table provides a hypothetical example of the type of data that could be generated from a DFT study on a key step in a transition metal-catalyzed reaction involving a precursor to this compound.

| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Methodology |

| Oxidative Addition | Pd(0) catalyst + 3-Fluoro-4-methoxy-iodobenzene | 15.2 | DFT (B3LYP/6-31G(d)) |

| Reductive Elimination | Pd(II)-alkynyl-aryl complex | 12.8 | DFT (B3LYP/6-31G(d)) |

Note: This data is illustrative and not based on actual experimental or computational results for this specific reaction.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of solvent effects and intermolecular interactions over time. nih.govacs.org For this compound, MD simulations can offer insights into its behavior in solution, which is crucial for understanding its reactivity and potential applications.

By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol), one can study how the solvent molecules arrange around the solute and how this solvation shell influences the compound's conformation and reactivity. The hydrogen bonding interactions between the carboxylic acid group and protic solvents, as well as the hydrophobic interactions of the aromatic ring, can be analyzed in detail. acs.org

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules in solution. Understanding these intermolecular interactions is important for predicting physical properties like solubility and for designing experiments.

The following table summarizes the types of insights that can be gained from MD simulations of this compound in different solvents.

| Solvent | Key Intermolecular Interactions | Predicted Solvation Behavior | Simulation Time Scale |

| Water | Hydrogen bonding with the carboxylic acid group; Hydrophobic interactions with the phenyl ring. | Formation of a structured hydration shell around the carboxylic acid. | Nanoseconds |

| Methanol (B129727) | Hydrogen bonding with the carboxylic acid and methoxy groups. | Good solvation due to polar and non-polar interactions. | Nanoseconds |

| Toluene | van der Waals and π-π stacking interactions with the aromatic ring. | Solvation driven by non-polar interactions; potential for aggregation. | Nanoseconds |

Note: The predicted behaviors are based on the general principles of solute-solvent interactions.

Advanced Applications of 3 Fluoro 4 Methoxy Phenyl Propynoic Acid in Synthetic Chemistry and Materials Science Research

Role as a Versatile Synthetic Building Block and Precursor

The distinct arrangement of functional groups in (3-Fluoro-4-methoxy-phenyl)-propynoic acid provides a powerful platform for the synthesis of a wide array of organic molecules. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the aromatic ring, combined with the reactive carbon-carbon triple bond of the propynoic acid, allows for a diverse range of chemical transformations.

Precursor for Complex Fluorinated and Methoxylated Aromatic Compounds

The synthesis of complex aromatic compounds containing both fluorine and methoxy substituents is of significant interest in medicinal chemistry and materials science, as these groups can profoundly influence the biological activity and physical properties of molecules. urfu.runih.gov this compound serves as an excellent starting material for such syntheses. The alkyne functionality can be readily transformed through various reactions, including hydrogenations, additions, and cycloadditions, to introduce further complexity while retaining the core fluorinated and methoxylated phenyl structure.

One of the key synthetic routes to access such compounds is through the Sonogashira cross-coupling reaction. researchgate.netscielo.org.mx This palladium-catalyzed reaction allows for the coupling of terminal alkynes with aryl halides. For instance, a precursor like 3-fluoro-4-methoxy-iodobenzene could be coupled with a protected propynoic acid derivative to construct the core structure of this compound, which can then be further elaborated. The presence of fluorine in aromatic compounds is known to enhance their metabolic stability and binding affinity to biological targets. urfu.ru

| Precursor Type | Synthetic Application | Resulting Compound Class |

| Arylpropynoic Acid | Hydrogenation of alkyne | Phenylpropanoic acids |

| Arylpropynoic Acid | Hydration of alkyne | Phenylpropanoic ketones |

| Arylpropynoic Acid | Cycloaddition reactions | Fused aromatic heterocycles |

Scaffold for Heterocycle Synthesis (e.g., Pyrazoles, Oxindoles)

The propynoic acid moiety is a powerful tool for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

Pyrazoles: Pyrazoles are a class of five-membered nitrogen-containing heterocycles with a broad range of biological activities. The reaction of a β-keto ester or a 1,3-diketone with hydrazine (B178648) is a classic method for pyrazole (B372694) synthesis. organic-chemistry.orgconicet.gov.arnih.gov Arylpropynoic acids can serve as precursors to the necessary 1,3-dicarbonyl compounds. The reaction of this compound with hydrazine or its derivatives is expected to yield pyrazoles. The regioselectivity of this reaction, which determines the substitution pattern on the pyrazole ring, can be influenced by the electronic nature of the substituents on the phenyl ring. conicet.gov.arnih.gov The presence of both a fluoro and a methoxy group can lead to specific isomeric products. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation. conicet.gov.ar

Oxindoles: Oxindoles are another important class of heterocycles found in many natural products and synthetic drugs. researchgate.net While various methods exist for oxindole (B195798) synthesis, intramolecular cyclization reactions are a common strategy. rsc.org Although direct cyclization of an N-arylpropynamide derived from this compound is a plausible route, the literature more commonly describes the cyclization of N-arylacrylamides. researchgate.net The propynoic acid can be selectively reduced to the corresponding acrylic acid, which can then be coupled with an aniline (B41778) to form the precursor for an intramolecular Heck-type cyclization to afford the oxindole core.

| Heterocycle | Synthetic Precursor from this compound | Key Reaction |

| Pyrazole | 1,3-Dicarbonyl derivative | Condensation with hydrazine |

| Oxindole | N-Aryl-3-(3-fluoro-4-methoxyphenyl)acrylamide | Intramolecular cyclization |

Intermediate in the Synthesis of Diverse Carbon Frameworks

Beyond heterocycles, the reactive alkyne of this compound can be utilized to build a variety of carbon skeletons. The Sonogashira coupling reaction, for example, can be used to extend the carbon chain by coupling the terminal alkyne with various aryl or vinyl halides. researchgate.netscielo.org.mx Furthermore, the alkyne can participate in various transition-metal-catalyzed cascade reactions, leading to the formation of complex polycyclic and spirocyclic frameworks. rsc.orgresearchgate.net The electronic properties of the fluoro and methoxy substituents can play a crucial role in directing the outcome of these cascade reactions.

Development of Novel Catalytic Systems and Methodologies

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of new catalysts and catalytic methods.

Ligand Design and Catalyst Optimization in Transition Metal Catalysis

The design of ligands is central to controlling the reactivity and selectivity of transition metal catalysts. researchgate.net The propynoic acid moiety, or derivatives thereof, can act as a ligand for various transition metals. The alkyne can coordinate to the metal center, and the carboxylic acid can act as an ancillary ligand, potentially leading to bidentate coordination. The electronic environment of the phenyl ring, modulated by the fluoro and methoxy groups, can influence the electron-donating or -withdrawing properties of the ligand, thereby fine-tuning the catalytic activity of the metal center. acs.org For example, alkynoic acids have been used in palladium-catalyzed cycloisomerization reactions. researchgate.net The development of catalysts incorporating this compound or its derivatives could lead to new catalytic systems with enhanced performance for a variety of organic transformations. Gold catalysis, in particular, has seen significant advancements through the use of various ligands to modulate the reactivity of gold complexes in activating alkynes. nih.gov

| Metal Catalyst | Potential Ligand Application | Targeted Transformation |

| Palladium | Bidentate alkyne-carboxylate ligand | Cross-coupling and cyclization reactions |

| Gold | Ligand for alkyne activation | Hydroarylation and hydroamination |

| Rhodium | Chiral ligand for asymmetric catalysis | Enantioselective C-H activation |

Metal-Free Approaches for Specific Functional Group Transformations

While transition metal catalysis is a powerful tool, the development of metal-free synthetic methods is a growing area of research due to concerns about cost and toxicity of some metals. The inherent reactivity of the propynoic acid functionality can be harnessed in metal-free transformations. For instance, the intramolecular cyclization of certain N-aryl amides to form oxindoles can proceed without a transition metal catalyst. rsc.org Furthermore, the development of organocatalysts for various transformations involving alkynes is an active field of research. The specific electronic nature of the (3-Fluoro-4-methoxy-phenyl) group could be exploited to enhance the reactivity or selectivity of such metal-free catalytic cycles.

Applications in Advanced Materials Research

The unique molecular architecture of this compound, featuring a reactive terminal alkyne, a functionalizable carboxylic acid group, and a substituted aromatic ring, positions it as a versatile building block in the realm of advanced materials. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring can modulate the electronic properties of materials derived from it, while the propynoic acid moiety offers a gateway to a variety of polymerization and functionalization reactions.

Integration into Polymer Synthesis and Design of Functional Organic Materials

The presence of the terminal alkyne group in this compound is a key feature for its integration into polymer structures. Terminal alkynes are highly valued in polymer chemistry for their ability to participate in a range of polymerization reactions, including polyaddition and cyclotrimerization. oup.com These reactions can lead to the formation of conjugated polymers with extended π-systems, which are essential for charge transport in organic electronic devices.

One of the most prominent methods for polymerizing alkyne-containing monomers is through "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient and tolerant of a wide variety of functional groups, allowing for the synthesis of well-defined polymer architectures. By reacting this compound or its derivatives with multifunctional azides, it is possible to create highly functionalized polymers such as poly(triazole)s. oup.com The resulting polymers would incorporate the fluorinated methoxy-phenyl side chains, which can influence the polymer's solubility, morphology, and electronic properties.

Furthermore, the carboxylic acid group of the molecule provides an additional handle for polymer modification. It can be used to initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with pendant alkyne groups. These pendant groups can then be used for post-polymerization modification, allowing for the attachment of various functional molecules through click chemistry. This approach enables the design of functional organic materials with tailored properties for specific applications, such as drug delivery systems or specialized coatings.

Research on alkyne-functionalized polyesters has demonstrated their utility in creating soft, biodegradable elastomers through photo-cross-linking with dithiols (thiol-yne chemistry). acs.orgnih.govnih.gov This method is advantageous as it is tolerant to oxygen and the unconjugated alkynes are less prone to nucleophilic addition compared to other systems. acs.org While direct studies on this compound are not prevalent, the principles established with other alkyne-functionalized monomers suggest its potential in creating similar advanced polymer networks.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Properties/Applications |

| Azide-Alkyne "Click" Chemistry | Terminal Alkyne | Poly(triazole)s | Tunable electronic properties, functional materials |

| Sonogashira Coupling | Terminal Alkyne | Poly(aryleneethynylene)s | Conjugated polymers for optoelectronics |

| Thiol-Yne Chemistry | Terminal Alkyne | Cross-linked Networks | Biodegradable elastomers, soft materials |

| Ring-Opening Polymerization | Carboxylic Acid (as initiator) | Polyesters with pendant alkynes | Functionalizable biodegradable polymers |

Precursors for Photoactive, Electronic, and Optoelectronic Materials

The structural components of this compound suggest its utility as a precursor for materials with interesting photoactive, electronic, and optoelectronic properties. Photoactive materials are those that interact with light to modify their own properties or the properties of the light itself. mdpi.com The synthesis of such materials often relies on building blocks that can be assembled into larger, conjugated systems. mdpi.com

The phenylpropynoic acid scaffold is a key component in the synthesis of various heterocyclic compounds through transition metal-catalyzed annulation reactions. rsc.org These reactions can be used to construct complex molecular architectures that form the basis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The fluorine and methoxy substituents on the phenyl ring of this compound can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is crucial for optimizing device performance. oup.com

For instance, phenylpropynoic acids can be precursors to coumarin (B35378) derivatives, a class of compounds known for their fluorescence and biological activity. The alkyne moiety is a versatile functional group that can undergo various transformations to build the core coumarin structure. The electronic nature of the substituents on the phenyl ring would directly impact the photophysical properties of the resulting coumarin.

Moreover, polymers derived from this compound, such as poly(aryleneethynylene)s synthesized via Sonogashira coupling, are expected to be highly conjugated and could exhibit interesting photoluminescent and electroluminescent properties. oup.com The rigid rod-like structure of such polymers, combined with the electronic tuning afforded by the fluoro and methoxy groups, makes them promising candidates for use as the active layer in organic electronic devices.

Table 2: Potential Applications of this compound Derivatives in Advanced Materials

| Material Class | Synthetic Route | Key Functional Groups | Potential Application |

| Functional Polymers | Click Chemistry, Sonogashira Coupling | Terminal Alkyne, Phenyl Ring | Organic Field-Effect Transistors (OFETs), OLEDs |

| Photo-cross-linked Networks | Thiol-Yne Chemistry | Terminal Alkyne | Stretchable Electronics, Soft Robotics |

| Coumarin Derivatives | Cyclization/Annulation Reactions | Phenylpropynoic Acid Scaffold | Fluorescent Probes, Organic Dyes |

| Conjugated Materials | Metal-catalyzed Polymerization | Phenylacetylene Moiety | Organic Photovoltaics (OPVs), Sensors |

Future Directions and Emerging Research Avenues in Synthetic Organic Chemistry

The field of synthetic organic chemistry is continually evolving, with a focus on developing new, efficient, and sustainable methods for constructing complex molecules. nih.gov Terminal alkynes, such as the one present in this compound, are at the forefront of this evolution, serving as versatile building blocks in a multitude of synthetic transformations. nih.gov

Emerging research is likely to focus on leveraging the dual reactivity of this compound. The orthogonal reactivity of the alkyne and carboxylic acid groups allows for sequential or one-pot multi-component reactions to build molecular complexity rapidly. For example, the carboxylic acid could first be used to anchor the molecule to a solid support, followed by a series of transformations on the alkyne to construct a combinatorial library of compounds for high-throughput screening in drug discovery or materials science.

Another promising avenue is the use of this compound in the development of novel catalytic systems. The molecule could be incorporated as a ligand for transition metal catalysts, where the electronic properties of the fluorinated and methoxylated phenyl ring could influence the catalytic activity and selectivity.

Furthermore, the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne, opens up new synthetic possibilities. mdpi.com While this compound already possesses a terminal alkyne, related internal alkyne precursors could be synthesized and then isomerized to provide a regioselective route to this valuable building block.

The exploration of new multicomponent reactions involving alkynes is also a vibrant area of research. nih.gov These reactions, which combine three or more starting materials in a single operation, are highly atom-economical and can generate complex products from simple precursors. This compound, with its multiple functional groups, is an ideal candidate for the development of new multicomponent reactions, leading to the discovery of novel molecular scaffolds with potential applications in medicine and materials science.

Finally, the biosynthesis of alkyne-containing natural products is an emerging field that could provide more sustainable routes to compounds like this compound and its derivatives. nih.gov Understanding and engineering the biosynthetic pathways for alkyne formation could enable the production of these valuable chemicals from renewable feedstocks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Fluoro-4-methoxy-phenyl)-propynoic acid, and what are their key challenges?

- Methodological Answer : The synthesis typically involves coupling a fluorinated aromatic precursor with a propynoic acid moiety. For example:

- Step 1 : Start with 3-fluoro-4-methoxybenzaldehyde or a brominated derivative. Fluorinated aromatic precursors are often synthesized via electrophilic substitution or directed ortho-metalation strategies .

- Step 2 : Introduce the propynoic acid group via Sonogashira coupling with propiolic acid derivatives (e.g., methyl propiolate) under palladium catalysis . Challenges include controlling regioselectivity in fluorinated aryl systems and avoiding side reactions from the electron-withdrawing fluorine substituent.

- Purification : HPLC or column chromatography is recommended, as impurities from incomplete coupling or dehalogenation are common .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare and NMR shifts with computational predictions (e.g., DFT calculations) and reference databases like NIST Chemistry WebBook . Fluorine’s deshielding effect typically results in distinct shifts near -110 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H] expected at m/z 208.04 for CHFO).

- HPLC : Purity >98% is achievable using C18 columns with mobile phases of acetonitrile/0.1% formic acid (retention time ~8.2 min under gradient elution) .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

- Methodological Answer : Prioritize assays aligned with its structural analogs (e.g., ferulic acid derivatives):

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorometric assays. Fluorinated compounds often exhibit enhanced binding affinity due to electronegativity .

- Cell-Based Models : Use human endothelial cells (HUVECs) for anti-inflammatory studies (measure IL-6/TNF-α suppression via ELISA) or cancer cell lines (e.g., MCF-7) for cytotoxicity screening (IC determination via MTT assay) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for this compound?

- Methodological Answer :

- Step 1 : Verify computational parameters (e.g., solvent effects in DFT simulations). For example, chloroform’s dielectric constant (ε=4.8) must match experimental conditions .

- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. Fluorine’s anisotropic effects can distort shifts; compare with structurally similar compounds like 3-fluoro-4-methoxyphenylacetic acid .

- Step 3 : Cross-validate with solid-state NMR or X-ray crystallography if crystalline derivatives are obtainable .

Q. How do electronic effects of fluorine substitution influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Impact : Fluorine’s -I effect increases aryl ring electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions but may hinder transmetalation.

- Optimization : Use electron-deficient ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve coupling efficiency. Monitor by TLC for byproduct formation (e.g., homocoupling of propiolic acid) .

Q. What isotopic labeling approaches track metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Labeling : Introduce at the carboxylic acid group via acid-catalyzed exchange with H_2$$^{18}\text{O}. Use LC-MS to trace metabolites in hepatocyte incubations .

- NMR Tracking : Leverage fluorine’s high NMR sensitivity to monitor real-time degradation in plasma (e.g., detect defluorination products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.